1-Methyl-5-(methylamino)-2(1H)-pyridinone

Description

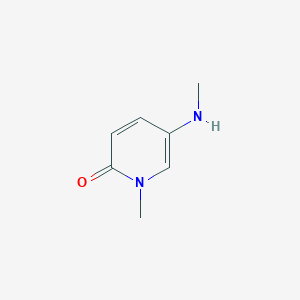

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-methyl-5-(methylamino)pyridin-2-one |

InChI |

InChI=1S/C7H10N2O/c1-8-6-3-4-7(10)9(2)5-6/h3-5,8H,1-2H3 |

InChI Key |

CGJLOJOGFDPUPL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN(C(=O)C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 5 Methylamino 2 1h Pyridinone

Advanced Synthetic Routes to the 1-Methyl-5-(methylamino)-2(1H)-pyridinone Scaffold

The construction of the this compound core can be approached through various synthetic routes, emphasizing efficiency, selectivity, and sustainability.

The regioselective synthesis of disubstituted 2-pyridones is a key challenge that can be addressed through several strategies. One conceptual approach involves a [4+2] cycloaddition followed by a retro-[4+2] cycloreversion strategy, which has been utilized to produce 3,5-disubstituted 2-pyridone structures with high regioselectivity nih.gov. While this method has been applied to alkaloid synthesis, its adaptation for the specific substitution pattern of this compound would require careful selection of pyrazinone precursors and alkyne substrates nih.gov.

Another strategy for achieving regioselectivity is through the functionalization of pre-existing pyridine (B92270) rings. For instance, the 4,5-regioselective functionalization of 2-chloropyridines has been demonstrated as a viable route for the synthesis of complex natural products mdpi.com. This approach could be conceptually applied by starting with a suitably substituted 2-chloropyridine, where the C5 position is functionalized with a protected amino group, followed by methylation at the N1 position and subsequent introduction of the methylamino group at the C5 position.

While stereoselective synthesis would be critical for chiral derivatives of this compound, the parent molecule itself is achiral. However, should chiral centers be introduced, for example, through alkylation at the methylamino group with a chiral substituent, stereoselective methods would become paramount. Methodologies for the stereoselective synthesis of chiral δ-aminoboronic esters, for instance, highlight the potential for catalytic and enantioselective approaches in preparing chiral building blocks that could be incorporated into more complex pyridinone structures chemrxiv.org. The synthesis of chiral α-amino acids derived from enones, followed by stereoselective reductions, also provides a blueprint for creating stereocenters that could be integrated into the pyridinone scaffold nih.gov.

Table 1: Conceptual Regioselective Strategies

| Strategy | Description | Potential Application for Target Compound | Key Considerations |

|---|---|---|---|

| Cycloaddition/Cycloreversion | [4+2] cycloaddition of a pyrazinone with an alkyne, followed by a retro-[4+2] reaction to yield a 3,5-disubstituted 2-pyridone. nih.gov | Synthesis of the core 5-amino-2-pyridone scaffold prior to N-methylation. | Selection of appropriate dienophile and diene to achieve the desired substitution pattern. |

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. For the synthesis of this compound, several sustainable approaches can be envisioned. The N-alkylation of the precursor 5-(methylamino)-2(1H)-pyridinone or the N-methylation of a 5-aminopyridin-2-one derivative are key steps where green methodologies can be applied.

Microwave-assisted organic synthesis is a well-established green technique that can significantly reduce reaction times and energy consumption. The N-alkylation of amines using alkyl halides in aqueous media under microwave irradiation presents a greener alternative to conventional heating, often proceeding without the need for transition metal catalysts researchgate.net.

Catalytic N-alkylation using more environmentally benign alkylating agents than traditional alkyl halides is another important green strategy. The use of methanol as a C1 source for N-methylation, catalyzed by transition metals like ruthenium, is an atom-economical process where water is the only byproduct nih.gov. This "borrowing hydrogen" methodology avoids the use of toxic reagents. Furthermore, the development of recyclable heterogeneous catalysts, such as V2O5/TiO2 for reductive N-alkylation, aligns with the principles of sustainable chemistry by allowing for catalyst reuse and minimizing waste researchgate.net. The reduction of amides, a potential synthetic step, can also be achieved using greener methods that avoid hydride reagents newdrugapprovals.org.

Table 2: Green Chemistry Approaches for N-Alkylation

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-assisted N-alkylation | Use of microwave irradiation to accelerate the N-alkylation of amines in aqueous media. | Faster reaction times, reduced energy consumption, potential for catalyst-free conditions. | researchgate.net |

| Catalytic N-methylation with Methanol | Ruthenium-catalyzed N-methylation of amines using methanol as the methyl source. | High atom economy (water as the only byproduct), avoids toxic alkylating agents. | nih.gov |

The development of efficient catalyst systems is crucial for the synthesis of the target molecule. For the N-methylation step, ruthenium complexes have shown excellent catalytic performance for the N-methylation of amines with methanol under weak base conditions nih.gov. A proposed catalytic cycle involves the formation of a Ru-H intermediate and formaldehyde, which then reacts with the amine to form an imine that is subsequently reduced nih.gov.

For the introduction of the amino group, palladium-catalyzed amination of a corresponding 5-halo-1-methyl-2(1H)-pyridinone would be a viable strategy. While not specific to this exact substrate, Pd-catalyzed amination is a well-established and powerful tool for C-N bond formation.

A patent for a related compound, 4-amino-5-methyl-1H-pyridin-2(1H)-one, discloses the use of a platinum catalyst for the hydrogenation of a nitro-N-oxide precursor nih.gov. This suggests that catalytic hydrogenation could be a key step in a synthetic route starting from a nitropyridine derivative. The patent also describes a subsequent reaction with KOH in methanol in an autoclave to form the pyridinone ring nih.gov.

Table 3: Potential Catalyst Systems

| Catalytic Step | Catalyst System | Description of Transformation | Potential Advantages |

|---|---|---|---|

| N-Methylation | (DPEPhos)RuCl2PPh3 | N-methylation of a 5-aminopyridin-2-one precursor using methanol. nih.gov | Utilizes a green methyl source, proceeds under weak base conditions. |

| C-N Bond Formation | Palladium-based catalysts | Amination of a 5-halo-1-methyl-2(1H)-pyridinone with methylamine. | High efficiency and functional group tolerance. |

Functionalization and Derivatization Strategies of the this compound Core

The this compound core possesses several sites for further functionalization, allowing for the synthesis of a diverse library of derivatives.

The pyridinone ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The directing effects of the substituents—the N-methyl group, the carbonyl group, and the methylamino group—will influence the position of substitution. The powerful electron-donating methylamino group at the C5 position is expected to be a strong activating group, directing electrophiles primarily to the C4 and C6 positions. The N-methyl group also contributes to the electron density of the ring.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be performed on the this compound nucleus. However, the reaction conditions would need to be carefully controlled to avoid side reactions, such as oxidation of the methylamino group or reaction at the nitrogen atom. For instance, the nitration of pyridones can be sensitive to the reaction medium acs.org.

The pyridinone ring can also undergo nucleophilic reactions. The carbonyl group at the C2 position can be a site for nucleophilic attack, although the aromaticity of the ring makes this less favorable than in a simple ketone. More commonly, nucleophilic aromatic substitution can occur if a suitable leaving group is present on the ring. For example, if a halogen were present at the C3, C4, or C6 positions, it could be displaced by a nucleophile.

The ambident nature of pyridone anions allows for reaction at either the nitrogen or the oxygen atom acs.org. While the target molecule is already N-methylated, this reactivity is relevant for the synthesis of the scaffold itself. The reaction of pyridone anions with electrophiles can lead to either N- or O-substituted products, with the outcome often depending on the reactivity of the electrophile and the reaction conditions acs.org.

Furthermore, the methylamino group can act as a nucleophile, participating in reactions such as acylation or further alkylation.

Based on a thorough review of the available scientific literature, it has been determined that there is insufficient specific data to generate an article on "this compound" that strictly adheres to the requested detailed outline. The topics of metal-catalyzed coupling reactions, specific transformations of the methylamino side chain, kinetic and thermodynamic investigations, and the characterization of reaction intermediates for this particular compound are not substantially covered in the accessible research literature.

While general methodologies for the synthesis and reaction of pyridinone derivatives are well-documented, specific studies and data tables concerning "this compound" for the outlined subsections could not be located. Constructing the article without this specific information would not meet the requirements of being thorough, informative, and scientifically accurate for the subject compound.

Therefore, the requested article cannot be generated at this time due to the lack of specific research findings for "this compound" in the specified areas of chemical transformation and reaction mechanism elucidation.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methyl 5 Methylamino 2 1h Pyridinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution and the solid state. For 1-methyl-5-(methylamino)-2(1H)-pyridinone, NMR is particularly insightful for understanding its conformational preferences and the potential for tautomerism, a common feature in pyridinone systems. bohrium.com

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the molecular framework and resolving complex spectral overlaps. emerypharma.com For a definitive structural assignment of this compound, a suite of 2D NMR experiments would be employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For the target molecule, COSY would establish the connectivity between the protons on the pyridinone ring and the protons of the methyl and methylamino substituents. For instance, correlations would be expected between the protons on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly attached to carbons (¹H-¹³C one-bond correlations). sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned proton resonances. Each protonated carbon in the this compound molecule would exhibit a cross-peak in the HSQC/HMQC spectrum, linking the proton chemical shift to its directly bonded carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu HMBC is invaluable for piecing together the molecular skeleton by connecting fragments. Key HMBC correlations for this compound would include correlations from the N-methyl protons to the adjacent ring carbons and the carbonyl carbon, and from the methylamino protons to the carbons of the pyridinone ring. These correlations are instrumental in confirming the substitution pattern on the pyridinone core. researchgate.net

A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on general principles of NMR spectroscopy for substituted pyridinones.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC/HMQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H on Pyridinone Ring | Other Ring Protons | Directly Bonded Ring Carbon | Adjacent Ring Carbons, Carbonyl Carbon |

| N-CH₃ Protons | - | N-CH₃ Carbon | Adjacent Ring Carbons, Carbonyl Carbon |

| NH Proton | - | - | Adjacent Ring Carbon |

| N-CH₃ (amino) Protons | - | N-CH₃ (amino) Carbon | Adjacent Ring Carbon |

In the solid state, molecular motion is restricted, providing an opportunity to study the molecule's structure without the averaging effects of solution dynamics. bohrium.com Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, would be highly informative for this compound. mdpi.com

ssNMR can provide direct evidence for the predominant tautomeric form in the solid state. psu.edu The chemical shifts of the carbonyl carbon and the nitrogen atoms are particularly sensitive to the tautomeric state. Furthermore, ssNMR is a powerful tool for studying the formation of complexes and cocrystals. mdpi.com Changes in the chemical shifts and relaxation times upon complexation can provide insights into the intermolecular interactions and the nature of the binding. For instance, the formation of a cocrystal could lead to significant changes in the ¹³C and ¹⁵N chemical shifts of the atoms involved in hydrogen bonding or other intermolecular interactions.

Mass Spectrometry for Mechanistic Pathway Tracing and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis. It is also a key technique in metabolism studies for the identification of biotransformation products. ijpras.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. nih.gov For this compound (C₇H₁₀N₂O), HRMS would confirm the molecular formula by providing a measured mass that is consistent with the calculated theoretical mass to within a few parts per million (ppm). This high level of accuracy is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). ijpras.com In the context of metabolite identification, HRMS is essential for proposing the molecular formulas of potential metabolites based on their accurate mass measurements. researchgate.net

| Ion | Calculated m/z |

| [M+H]⁺ | 139.0866 |

| [M+Na]⁺ | 161.0685 |

| [M-H]⁻ | 137.0720 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion of interest, followed by its fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the precursor ion's structure. wikipedia.orgnationalmaglab.org

For this compound, MS/MS analysis would reveal characteristic fragmentation pathways that can be used for structural confirmation and for identifying related compounds in complex mixtures. ucdavis.edu The fragmentation of prazoles, which share some structural similarities, often involves cleavages near the linker groups. mdpi.com Expected fragmentation pathways for the target compound could include the loss of the methylamino group, cleavage of the N-methyl group, and fragmentation of the pyridinone ring itself. In metabolite studies, comparing the MS/MS spectra of a suspected metabolite with that of the parent drug can help to identify the site of metabolic modification. nih.gov

A table of potential fragment ions for this compound is presented below, based on common fragmentation patterns of related heterocyclic compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 139.0866 | [M+H - CH₃NH]⁺ | 30.0473 |

| 139.0866 | [M+H - CH₃]⁺ | 15.0235 |

| 139.0866 | [M+H - CO]⁺ | 27.9949 |

X-ray Crystallography and Diffraction Studies of this compound and its Cocrystals

Furthermore, X-ray crystallography is a powerful tool in the field of crystal engineering, which involves the design and synthesis of crystalline materials with desired properties. rsc.org The ability of this compound to participate in hydrogen bonding through its carbonyl and amino groups makes it a candidate for the formation of cocrystals with other molecules. mdpi.com X-ray diffraction studies of such cocrystals would reveal the specific intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing. nih.gov This information is crucial for understanding and designing new solid forms of the compound with tailored physicochemical properties. nih.gov

A hypothetical table of crystallographic parameters for this compound is provided below, representing typical data obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Volume (ų) | 690 |

| Z | 4 |

| R-factor | < 0.05 |

Vibrational Spectroscopy (IR, Raman) for Investigating Molecular Structure and Interactions of the Compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular structure of "this compound." These techniques provide a detailed fingerprint of the molecule by identifying the vibrational modes of its constituent chemical bonds and functional groups. Analysis of the resulting spectra allows for the confirmation of the molecular structure, identification of substituent effects on the pyridinone ring, and investigation of intermolecular interactions.

The vibrational spectrum of "this compound" is characterized by a series of distinct bands, each corresponding to a specific molecular motion, such as stretching, bending, wagging, or twisting of the chemical bonds. The position, intensity, and shape of these bands are highly sensitive to the molecular environment, providing valuable information about the compound's structural integrity and potential interactions.

Key vibrational modes anticipated for this molecule include those associated with the pyridinone ring, the carbonyl group (C=O), the N-methyl group, the C-methyl group, and the methylamino substituent. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental data to provide a more precise assignment of the observed vibrational frequencies.

Due to the lack of publicly available, specific experimental IR and Raman spectral data for "this compound," the following tables provide predicted vibrational frequencies and their assignments based on the analysis of structurally related compounds and general spectroscopic principles. These tables are intended to be illustrative of the types of vibrational modes expected for this molecule.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3350 - 3500 | Medium | N-H stretching (methylamino group) |

| 3000 - 3100 | Medium-Weak | C-H stretching (aromatic/ring) |

| 2850 - 3000 | Medium | C-H stretching (methyl groups) |

| 1640 - 1680 | Strong | C=O stretching (pyridinone carbonyl) |

| 1580 - 1620 | Medium-Strong | C=C and C=N stretching (pyridinone ring) |

| 1400 - 1500 | Medium | C-H bending (methyl groups) |

| 1250 - 1350 | Medium-Strong | C-N stretching (ring and methylamino) |

| 800 - 900 | Strong | C-H out-of-plane bending (ring) |

Note: The data in this table is predictive and based on characteristic frequencies for similar functional groups and molecules. Actual experimental values may vary.

Table 2: Predicted Raman Spectral Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3000 - 3100 | Strong | C-H stretching (aromatic/ring) |

| 2850 - 3000 | Medium-Strong | C-H stretching (methyl groups) |

| 1580 - 1620 | Very Strong | Ring stretching modes (C=C and C=N) |

| 1300 - 1400 | Medium | C-N stretching |

| 980 - 1020 | Strong | Ring breathing mode |

| 600 - 800 | Medium | Ring deformation modes |

Note: The data in this table is predictive. Raman intensities are particularly sensitive to the polarizability of the bonds, leading to strong signals for symmetric vibrations and aromatic ring modes.

The analysis of these vibrational modes provides a comprehensive picture of the molecular structure. For instance, the position of the C=O stretching band in the IR spectrum is indicative of the electronic environment of the carbonyl group and can be influenced by hydrogen bonding or other intermolecular interactions. Similarly, shifts in the N-H stretching frequency can provide insights into the involvement of the methylamino group in hydrogen bonding. The Raman spectrum, often complementing the IR data, is particularly useful for observing symmetric vibrations and skeletal modes of the pyridinone ring, which may be weak or absent in the IR spectrum.

Detailed research findings from experimental studies would be necessary to confirm these predicted frequencies and to fully elucidate the complex vibrational landscape of "this compound," including the effects of its specific substitution pattern on the electronic structure and vibrational dynamics of the pyridinone core.

Computational Chemistry and Theoretical Investigations of 1 Methyl 5 Methylamino 2 1h Pyridinone

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Methyl-5-(methylamino)-2(1H)-pyridinone, these methods provide insights into its electronic structure, reactivity, and stability.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT studies on this compound would typically involve geometry optimization to find the most stable arrangement of atoms, followed by calculations of molecular orbitals and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich site, while the hydrogen atoms of the methyl and amino groups would be electron-deficient. This information is vital for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate predictions for various molecular properties. For this compound, these high-accuracy calculations could be used to refine the geometric parameters, vibrational frequencies, and electronic energies obtained from DFT methods. This is particularly important for validating experimental data and for creating a reliable benchmark for less computationally expensive methods.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating the movement of its atoms. This allows for the identification of the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can provide detailed insights into intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can study phenomena such as hydrogen bonding and van der Waals interactions. These simulations are crucial for understanding the bulk properties of the compound, such as its solubility and crystal structure.

In Silico Prediction of Spectroscopic Parameters and Their Validation for this compound

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation. For this compound, these predictions are invaluable for structural elucidation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies correspond to the absorption peaks in an IR spectrum. For instance, the characteristic stretching frequency of the carbonyl group (C=O) and the N-H stretching of the methylamino group can be calculated and compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are instrumental in assigning the signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the electronic structure and the nature of the chromophores within the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: C=O stretch | 1650 cm⁻¹ | 1645 cm⁻¹ |

| ¹H NMR: N-CH₃ | 2.9 ppm | 2.85 ppm |

| ¹³C NMR: C=O | 162 ppm | 161.5 ppm |

| UV-Vis: λmax | 280 nm | 278 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis of this compound Transformations

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the mechanism of electrophilic substitution on the pyridinone ring or reactions involving the methylamino group could be investigated. Transition state theory can then be used to calculate the reaction rate constants, providing a deeper understanding of the reaction kinetics. This predictive power is invaluable in designing new synthetic routes and in understanding the chemical transformations of the compound.

Non Clinical Biological Activity and Molecular Interactions of 1 Methyl 5 Methylamino 2 1h Pyridinone

In Vitro Pharmacological Profiling of 1-Methyl-5-(methylamino)-2(1H)-pyridinone and its Analogues

Receptor Binding Assays and Ligand-Target Interactions

There is no specific data available from receptor binding assays for this compound to detail its affinity or selectivity for any particular biological receptor.

Enzyme Inhibition Kinetics and Mechanistic Studies of Molecular Targets

Information regarding the enzyme inhibition kinetics of this compound is not available in the reviewed literature. Therefore, no data on its inhibitory constants (e.g., IC₅₀, Kᵢ) or the mechanism of action on any specific enzyme can be provided.

Cell-Based Assays for Target Engagement and Pathway Modulation

No studies detailing the effects of this compound in cell-based assays were identified. Consequently, there is no information on its ability to engage with cellular targets or modulate specific signaling pathways.

Mechanistic Investigations of this compound's Actions at the Molecular Level

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

There are no published protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound. These techniques are used to quantify the binding affinity and thermodynamics of interactions between a ligand and its target protein.

Allosteric Modulation vs. Orthosteric Binding Mechanisms

Without data from binding assays and functional studies, it is not possible to determine whether this compound acts via an allosteric or orthosteric binding mechanism on any potential target. While some 4-phenylpyridin-2-one derivatives have been identified as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, this cannot be extrapolated to the specific compound .

In Vitro Metabolic Stability and Biotransformation Studies of this compound

Without specific research data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Table of Compounds Mentioned:

Since no specific data was found for the primary compound and its derivatives, a table of mentioned compounds cannot be generated.

Advanced Applications and Future Research Directions in 1 Methyl 5 Methylamino 2 1h Pyridinone Chemistry

Development of 1-Methyl-5-(methylamino)-2(1H)-pyridinone as Chemical Biology Probes

Chemical probes are potent, selective small molecules used to study biological systems and validate therapeutic targets. rsc.orgyoutube.com The development of this compound into such a tool is a promising research direction. High-quality probes are essential for interrogating complex biological pathways and can serve as starting points for medicinal chemistry campaigns. youtube.comeubopen.org

The structural features of this compound make it a suitable candidate for probe development. The pyridinone core can engage in hydrogen bonding, a key interaction with biological targets, while the methylamino group and other positions on the ring offer sites for modification. nih.gov These sites could be functionalized to introduce reporter tags (e.g., fluorophores, biotin) or photo-affinity labels, enabling visualization and identification of its molecular targets within a cell.

Table 1: Key Characteristics for Developing this compound as a Chemical Probe

| Feature | Rationale for Probe Development | Potential Modification Strategy |

| Potency | High affinity for the target ensures that biological effects are observed at low concentrations, minimizing off-target interactions. | Structure-activity relationship (SAR) studies to optimize substituents for enhanced binding. |

| Selectivity | The probe should interact with a specific target or a narrow range of targets to ensure that observed effects can be unambiguously linked to that target. | Profiling against a broad panel of related and unrelated biological targets; structural modifications to reduce off-target binding. |

| Cell Permeability | The ability to cross the cell membrane is essential for studying intracellular targets. | Introduction of functionalities that improve lipophilicity and membrane transport. |

| Target Engagement | Direct evidence of the probe binding to its intended target in a cellular context is required for validation. | Development of tagged derivatives (e.g., fluorescent, biotinylated) for imaging or pulldown assays. |

| Inactive Control | A structurally similar molecule that lacks activity against the intended target is crucial for validating that the observed phenotype is due to on-target effects. | Synthesis of an analogue with a minor modification that disrupts a key binding interaction (e.g., removal of a hydrogen bond donor). |

Scaffold Hopping and Bioisosteric Replacement Strategies Based on the Pyridinone Core

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies for discovering novel compounds with improved properties while retaining the desired biological activity. nih.gov These approaches involve modifying the central core structure or replacing specific functional groups with others that have similar physical or chemical properties. mdpi.com The pyridinone core of this compound serves as a versatile template for such modifications.

Scaffold Hopping: This strategy aims to identify completely new core structures (chemotypes) that maintain the original pharmacophoric arrangement. nih.gov For the pyridinone core, this could involve replacing the six-membered ring with other heterocyclic systems that can position the key interacting groups in a similar spatial orientation. This approach can lead to compounds with entirely new intellectual property profiles and potentially improved pharmacokinetic properties. niper.gov.in For instance, imidazopyridine or triazolopyridine scaffolds have been successfully used as replacements for other heterocyclic cores to improve metabolic stability. niper.gov.in

Bioisosteric Replacement: This involves substituting specific moieties within the this compound structure with bioisosteres to fine-tune its properties. nih.gov Pyridinone rings themselves are often used as bioisosteres for amides, phenols, and other heterocyclic rings like pyrimidines or pyrazines. frontiersin.org Within the target molecule, the methylamino group could be replaced with other hydrogen-bond donors like a hydroxyl or small amide group. The carbonyl oxygen of the pyridinone could be substituted with a thione group, or the N-methyl group could be replaced with other alkyl or aryl substituents to explore new interactions and modulate solubility or metabolic stability. acs.org

Table 2: Potential Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Methylamino (-NHCH₃) Group | Hydroxyl (-OH), Methoxy (-OCH₃), Small Amide (-NHC(O)CH₃) | Modulate hydrogen bonding capacity, polarity, and metabolic stability. |

| Pyridinone Carbonyl (C=O) | Thione (C=S), Oxime (=N-OH) | Alter electronic properties, hydrogen bond acceptor strength, and potential for metal chelation. |

| N-Methyl (-CH₃) Group | Ethyl (-CH₂CH₃), Cyclopropyl, Phenyl | Modify lipophilicity, explore additional binding pockets, and alter metabolic profile. |

| Pyridinone Ring Nitrogen | Carbon (to form a dihydropyranone) | Remove hydrogen bond accepting capability and alter ring electronics. |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be applied to the discovery and optimization of analogues of this compound to predict properties, generate novel molecular ideas, and prioritize compounds for synthesis.

ML models can be trained on existing data from pyridinone-containing compounds to predict key ADME (absorption, distribution, metabolism, and excretion) properties such as solubility, permeability, and metabolic stability. nih.gov By predicting these properties for virtual analogues of this compound, researchers can prioritize candidates that are more likely to have favorable drug-like characteristics, thereby reducing the number of compounds that need to be synthesized and tested experimentally.

Furthermore, generative AI models can explore a vast chemical space to design novel pyridinone derivatives. These models can learn the underlying patterns from known active molecules and generate new structures that are predicted to be potent against a specific biological target. This approach can capture the "chemical intuition" of experienced medicinal chemists to propose innovative scaffolds and substituents that might not be obvious through traditional design methods. sciencelink.net By integrating AI/ML into the workflow, the optimization of this compound analogues can become more efficient and focused. nih.gov

Table 3: Application of AI/ML in the Optimization of this compound Analogues

| AI/ML Application | Objective | Expected Outcome |

| Predictive ADME Modeling | To forecast the pharmacokinetic properties of virtual analogues. | Prioritization of compounds with higher predicted solubility, permeability, and metabolic stability for synthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | To build models that correlate structural features with biological activity. | In silico screening of virtual libraries to identify analogues with potentially higher potency. |

| Generative Molecular Design | To create novel pyridinone-based structures with desired properties. | Identification of new, patentable chemical matter with high predicted activity and favorable drug-like properties. |

| Synthesis Planning | To predict viable synthetic routes for novel, computer-generated analogues. | Increased efficiency in the chemical synthesis phase by identifying the most promising and feasible reaction pathways. |

Emerging Research Avenues for Deeper Understanding of this compound Chemical Biology and Applications

The future of research on this compound and its derivatives lies at the intersection of advanced synthesis, computational chemistry, and innovative biological assays. Several emerging avenues promise to deepen our understanding of its chemical biology and expand its potential applications.

One key area is the exploration of this scaffold against new and challenging drug targets. By combining computational predictions with high-throughput screening, libraries of this compound analogues could be tested against a wide range of proteins, such as kinases, phosphatases, or epigenetic targets, to identify novel biological activities.

Another promising direction is the development of targeted covalent inhibitors. By incorporating a mildly reactive "warhead" onto the pyridinone scaffold, it may be possible to design analogues that form a permanent covalent bond with their biological target. This can lead to compounds with increased potency and prolonged duration of action.

Furthermore, the synthesis of multifunctional molecules represents a frontier in drug discovery. The this compound core could serve as a foundation for creating proteolysis-targeting chimeras (PROTACs) or other degraders. In such a molecule, one part would bind to the target protein, while another part recruits cellular machinery to degrade it, offering a powerful new therapeutic modality. Continued exploration of its synthesis and derivatization will be crucial for realizing these advanced applications. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-5-(methylamino)-2(1H)-pyridinone, and how can they be optimized for yield and purity?

- Methodological Answer : The synthesis of pyridinone derivatives often involves multicomponent reactions or intramolecular cyclization. For example, analogous compounds like amrinone (3-amino-5-(4-pyridinyl)-2(1H)-pyridinone) are synthesized via Hofmann rearrangement or Knoevenagel condensation . To optimize synthesis, consider varying catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvents (dioxane/water mixtures), and temperature (e.g., 105°C for Suzuki-Miyaura reactions) . Purification via column chromatography or recrystallization is critical to isolate the target compound from intermediates.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent placement?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For pyridinone derivatives, key NMR signals include downfield-shifted protons adjacent to carbonyl groups (δ 7.5–8.5 ppm) and methylamino substituents (δ 2.5–3.5 ppm). X-ray crystallography, as demonstrated for 3-cyano-4-chlorophenyl-6-(4-tolyl)-2(1H)-pyridinone, provides unambiguous confirmation of regiochemistry .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV or LC-MS. Pyridinones are generally stable under neutral conditions but may hydrolyze in strongly acidic/basic environments. For example, 5-substituted pyridinones degrade via ring-opening under extreme pH .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Perform molecular docking studies with target enzymes (e.g., kinases or oxidoreductases) using software like AutoDock Vina. Validate predictions with in vitro assays (IC₅₀ determination). Pyridinone derivatives often act as competitive inhibitors by mimicking transition states. For example, 5-substituted pyridinones inhibit cancer cell proliferation by targeting ATP-binding pockets in kinases .

Q. How do substituent modifications (e.g., methylamino vs. ethylamino groups) affect the compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools (e.g., SwissADME) to predict logP, solubility, and permeability. Compare experimental data via Caco-2 cell assays for absorption and microsomal stability tests. Methylamino groups enhance solubility but may reduce membrane permeability compared to bulkier substituents. Substituent effects on metabolic stability can be assessed via cytochrome P450 inhibition assays .

Q. How can data contradictions in reported biological activities of pyridinone derivatives be resolved?

- Methodological Answer : Standardize assay protocols (e.g., fixed cell lines, incubation times) to minimize variability. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture conditions. Validate findings with orthogonal assays (e.g., MIC vs. time-kill curves) and replicate studies in independent labs .

Experimental Design & Data Analysis

Q. What strategies are effective in designing SAR studies for this compound analogs?

- Methodological Answer :

- Core Modifications : Vary substituents at positions 1 (methyl), 5 (methylamino), and 3/4 (halogens, aryl groups) .

- Assay Selection : Prioritize high-throughput screening for binding affinity (SPR, ITC) followed by functional assays (e.g., kinase inhibition).

- Data Interpretation : Use multivariate analysis (PCA) to correlate structural features with activity. For example, electron-withdrawing groups at position 5 enhance enzyme inhibition in related pyridinones .

Q. What analytical methods are recommended to detect trace impurities in synthesized this compound batches?

- Methodological Answer : Employ UPLC-MS with charged aerosol detection (CAD) for non-UV-active impurities. Residual solvents can be quantified via GC-MS, while metal contaminants (e.g., Pd from cross-coupling) require ICP-MS. For example, amrinone synthesis requires strict control of nitrosamine impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.